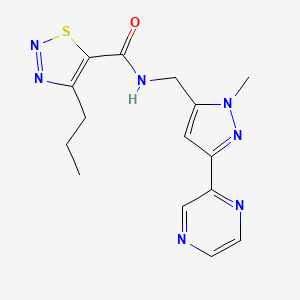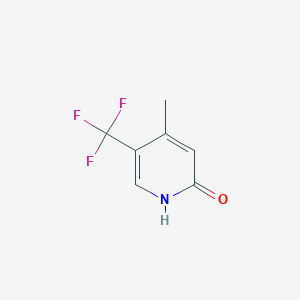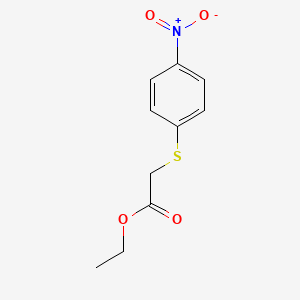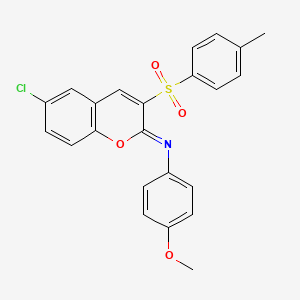![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/no-structure.png)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinolines and pyrimidines, play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds are fundamental for developing new therapeutic agents. For instance, the work by Lipson et al. (2006) focuses on synthesizing partially hydrogenated pyrazolo[3,4-b]quinolinones, showcasing the potential of heterocyclic compounds in drug discovery Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S. (2006).
Catalytic and Multicomponent Reactions
Catalytic and multicomponent reactions are powerful tools in organic synthesis, allowing for the efficient construction of complex molecules from simple precursors. Karamthulla et al. (2014) demonstrated the use of L-proline in catalyzing multicomponent reactions to synthesize 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, highlighting the efficiency and versatility of these methodologies in synthesizing heterocyclic compounds Karamthulla, S., Pal, S., Parvin, T., & Choudhury, L. H. (2014).
Antioxidant Activity
The evaluation of antioxidant properties is crucial for identifying compounds that can mitigate oxidative stress, a factor in many diseases. Ismaili et al. (2008) researched new hexahydropyrimido[5,4-c]quinoline-2,5-diones and their antioxidant properties, demonstrating the potential therapeutic applications of these compounds Ismaili, L., Nadaradjane, A., Nicod, L., Guyon, C., Xicluna, A., Robert, J., & Refouvelet, B. (2008).
Electrochemical Properties
The study of electrochemical properties of heterocyclic compounds opens up applications in materials science, particularly in the development of organic electronics. Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers of quinoxalines, indicating the relevance of such compounds in creating advanced materials Beyazyildirim, S., Camurlu, P., Yilmaz, M. D., Güllü, M., & Toppare, L. (2006).
Organic Field-Effect Transistors (OFETs)
Compounds with high electron affinity, such as quinones, are of interest for n-type organic semiconductors. Mamada et al. (2010) synthesized benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives, showcasing their utility in OFETs due to their air stability and efficient charge-carrier injection Mamada, M., Kumaki, D., Nishida, J., Tokito, S., & Yamashita, Y. (2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione' involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 5,8,9,10-tetrahydro-4H-pyrimido[4,5-b]quinoline-4,6-dione. This intermediate is then reacted with benzyl mercaptan to form the final product.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "benzyl mercaptan" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5,8,9,10-tetrahydro-4H-pyrimido[4,5-b]quinoline-4,6-dione.", "Step 2: Reaction of 5,8,9,10-tetrahydro-4H-pyrimido[4,5-b]quinoline-4,6-dione with benzyl mercaptan in the presence of a base such as potassium carbonate to form 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione." ] } | |
Número CAS |
537043-32-6 |
Nombre del producto |
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione |
Fórmula molecular |
C27H27N3O5S |
Peso molecular |
505.59 |
Nombre IUPAC |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
Clave InChI |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)


![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
